Fenoldopam

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fenoldopam involves complex organic chemistry techniques to construct its benzazepine backbone, which is essential for its activity at DA1 receptors. The chemical synthesis process ensures the creation of a racemic mixture, with the pharmacologically active component residing predominantly in one of the enantiomers. This synthesis process is crucial for producing this compound with high purity and efficacy, allowing for its clinical utility in managing conditions requiring vasodilation.

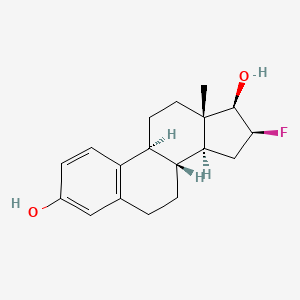

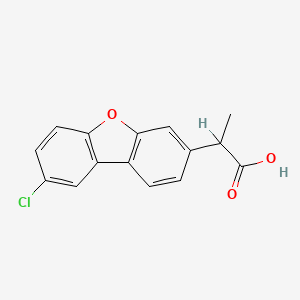

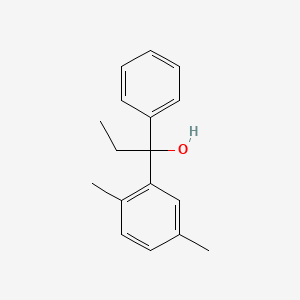

Molecular Structure Analysis

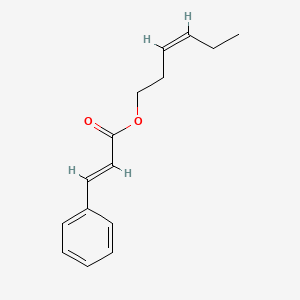

This compound's molecular structure is characterized by its benzazepine core, which is critical for its selective agonism at DA1 receptors. The presence of specific functional groups, including chloro, hydroxy, and methoxy moieties, contributes to its pharmacodynamic properties. This structural configuration is fundamental to its ability to interact selectively with DA1 receptors, leading to its vasodilatory effects primarily in the renal vascular beds.

Chemical Reactions and Properties

Chemically, this compound exhibits a profile that allows it to undergo various reactions, including metabolism and binding interactions with DA1 receptors. Its metabolism in the human body involves pathways such as glucuronidation and sulfation, primarily occurring in the liver. These metabolic processes are essential for the drug's elimination and help modulate its pharmacokinetic profile, ensuring therapeutic efficacy while minimizing toxicity.

Physical Properties Analysis

This compound's physical properties, including its solubility, stability, and formulation characteristics, are tailored for intravenous administration. These properties ensure that this compound remains efficacious and safe for clinical use, particularly in acute settings where rapid onset of action is required. The drug's physical attributes are optimized to maintain stability and solubility in intravenous formulations, facilitating its use in managing hypertensive emergencies.

Chemical Properties Analysis

The chemical properties of this compound, such as its pKa, lipophilicity, and receptor binding affinities, contribute to its pharmacological profile. The selective agonism at DA1 receptors is a result of its chemical structure, enabling specific interactions that induce vasodilation without significant off-target effects. These chemical attributes are crucial for this compound's therapeutic application, allowing for targeted action with minimized adverse effects.

- (Murphy, Murray, & Shorten, 2001) - Overview of this compound's pharmacologic characteristics and its efficacy in treating severe hypertension.

- (Nichols, Ruffolo, & Brooks, 1990) - Detailed pharmacology of this compound, emphasizing its selective DA1 receptor agonist activity.

- (Klecker & Collins, 1997) - Insights into the stereoselective metabolism of this compound and its implications.

Applications De Recherche Scientifique

Treatment of Severe Hypertension : Fenoldopam is effective for patients with severe hypertension, including those with hypertensive encephalopathy and perioperative hypertension, due to its vasodilator and diuretic actions (Murphy, Murray, & Shorten, 2001).

Effects on Systemic and Splanchnic Hemodynamics : In an animal study, this compound was shown to provide selective splanchnic vasodilation during hypotensive endotoxaemia, a model simulating human septic shock. However, it was noted that during sustained hyperdynamic endotoxaemia, the dopaminergic-induced selective increase in coeliac trunk blood flow is abolished (Schwieger, Schiffer, & Morel, 1998).

Use in Pediatric Patients : this compound's efficacy in lowering mean arterial pressure (MAP) in various clinical scenarios has been observed in pediatric patients. This includes hypertensive emergencies and urgencies, intraoperative reduction of MAP for controlled hypotension, and control of MAP during extracorporeal membrane oxygenation (Strauser, Pruitt, & Tobias, 1999).

Advantages Over Sodium Nitroprusside : Intravenous this compound may offer advantages over sodium nitroprusside, such as inducing diuresis and natriuresis, not being light sensitive, and not associated with cyanide toxicity. There is no evidence for rebound hypertension after discontinuation of this compound infusion (Post & Frishman, 1998).

Renal Blood Flow and Sodium Excretion : this compound has been shown to increase renal plasma flow, glomerular filtration rate, and sodium excretion in patients with essential hypertension, suggesting potential benefits in the treatment of hypertension with renal impairment (Murphy et al., 1987).

Intraoperative Use for Renal Protection : A study demonstrated that intraoperative use of this compound during suprarenal aortic cross-clamping in an animal model resulted in increased renal blood flow, less postoperative rise in creatinine, and better preservation of tubular histology (Miller et al., 2003).

Mécanisme D'action

Target of Action

Fenoldopam primarily targets Dopamine D1 receptors and Dopamine D5 receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the dopaminergic system of the brain. The dopaminergic system is involved in several neurological functions such as reward, motivation, cognition, and voluntary action .

Mode of Action

This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . This compound is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .

Biochemical Pathways

This compound’s action on D1-like dopamine receptors leads to arteriolar vasodilation , which results in a decrease in blood pressure . It also promotes sodium excretion via specific dopamine receptors along the nephron . In non-clinical studies, this compound had no agonist effect on presynaptic D2-like dopamine receptors, or α or β-adrenoceptors, nor did it affect angiotensin-converting enzyme activity . This compound may increase norepinephrine plasma concentration .

Pharmacokinetics

This compound is metabolized in the liver, and its elimination half-life is approximately 5 minutes . It is excreted mainly as inactive metabolites in the urine (90%) and in the feces (10%) .

Safety and Hazards

Fenoldopam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |

| Record name | Fenoldopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043896 | |

| Record name | Fenoldopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-01 g/L | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration. | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

67227-56-9, 67227-57-0 | |

| Record name | Fenoldopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoldopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOLDOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)